molecular formula C18H16N2O2 B3043952 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid CAS No. 959509-80-9

1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B3043952
CAS No.: 959509-80-9
M. Wt: 292.3 g/mol
InChI Key: OTRPLYXESVAETE-UHFFFAOYSA-N
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Description

Chemical Structure: 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (C₁₈H₁₆N₂O₂) is a pyrazole-based carboxylic acid derivative featuring a benzyl group at the N1 position and a para-tolyl (p-tolyl) substituent at the C3 position. Its molecular weight is 292.33 g/mol .

Properties

IUPAC Name

2-benzyl-5-(4-methylphenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13-7-9-15(10-8-13)16-11-17(18(21)22)20(19-16)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRPLYXESVAETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen Condensation for Diketone Formation

The synthesis begins with the preparation of ethyl 3-(4-methylphenyl)-3-oxopropanoate (I ) via Claisen condensation of 4-methylacetophenone with diethyl oxalate under basic conditions (Scheme 1):

Reaction Conditions

  • 4-Methylacetophenone (1.0 eq), diethyl oxalate (1.2 eq), NaH (2.5 eq)
  • Anhydrous THF, 0°C → rt, 12 h
  • Yield: 78%

Hydrazine Cyclocondensation

Benzyl hydrazine hydrochloride (II ) reacts with diketone I in acetic acid to yield 1-benzyl-3-p-tolyl-1H-pyrazole-5-carboxylate (III ):

Optimized Parameters

  • I (1.0 eq), II (1.1 eq), glacial AcOH (0.5 M)
  • Reflux, 6 h, N₂ atmosphere
  • Yield: 85%

Regioselectivity Control
The N-1 benzyl group arises from the preferential attack of the less hindered nitrogen of benzyl hydrazine on the β-ketoester carbonyl, as confirmed by X-ray crystallography.

Ester Hydrolysis to Carboxylic Acid

Saponification of III using aqueous NaOH affords the target carboxylic acid (IV ):

Procedure

  • III (1.0 eq), 2M NaOH (5 eq), EtOH/H₂O (3:1)
  • 80°C, 3 h
  • Acidification (HCl, pH 2) → precipitate
  • Yield: 92%

Alternative Synthesis via Suzuki-Miyaura Coupling

Pyrazole Boronate Ester Preparation

5-Carboxy-1H-pyrazole-3-boronic acid pinacol ester (V ) undergoes Suzuki coupling with 4-methylbromobenzene to install the p-tolyl group:

Catalytic System

  • Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 eq), DME/H₂O (4:1)
  • 90°C, 12 h
  • Yield: 68%

N-Benzylation Under Phase-Transfer Conditions

Subsequent benzylation of the pyrazole nitrogen uses benzyl bromide and tetrabutylammonium iodide:

Conditions

  • VI (1.0 eq), BnBr (1.5 eq), TBAI (0.1 eq), K₂CO₃ (2 eq)
  • DMF, 60°C, 8 h
  • Yield: 74%

Comparative Analysis of Synthetic Methods

Parameter Cyclocondensation Route Suzuki Coupling Route
Total Yield 65% 34%
Step Count 3 5
Regioselectivity High Moderate
Scalability >100 g <50 g
Purification Complexity Low High

Data aggregated from demonstrate the superiority of the cyclocondensation pathway for large-scale synthesis.

Mechanistic Investigations and Byproduct Formation

Competing Pathways in Cyclocondensation

Mass spectrometry studies reveal minor amounts of 1-benzyl-5-p-tolyl regioisomers (<5%) due to:

  • Partial enolization of the diketone under acidic conditions
  • Steric hindrance at the β-keto position

Hydrolysis Side Reactions

Prolonged exposure to NaOH (>5 h) leads to decarboxylation (~8% yield loss), mitigated by strict temperature control.

Industrial-Scale Process Optimization

Continuous Flow Synthesis

Pilot plant trials achieved 89% yield using:

  • Microreactor (T = 120°C, P = 3 bar)
  • Residence time = 8 min
  • In-line IR monitoring for intermediate III

Green Chemistry Metrics

  • PMI (Process Mass Intensity): 23 vs. batch PMI of 56
  • E-factor: 8.2 kg waste/kg product

Analytical Characterization Benchmarks

Technique Key Data
¹H NMR (400 MHz, DMSO-d⁶) δ 8.21 (s, 1H, H-4), 5.34 (s, 2H, CH₂Ph), 2.32 (s, 3H, Ar-CH₃)
HRMS (ESI-) Calc. for C₁₈H₁₆N₂O₂ [M-H]⁻: 291.1138, Found: 291.1135
HPLC Purity 99.6% (C18, 0.1% TFA/MeCN gradient)

Full spectral data available in.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

In the field of organic chemistry, 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.

The compound has been investigated for a variety of biological activities:

  • Antimicrobial Properties : Similar pyrazole derivatives have shown significant antimicrobial effects against various bacterial strains and fungi, making them candidates for developing new antibiotics .
  • Anticancer Activity : Research indicates that compounds within this class may exhibit antitumor properties. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit tumor growth in vitro and in vivo, suggesting their potential in cancer therapy .
  • Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This makes them promising candidates for treating inflammatory conditions .

Medicinal Chemistry

This compound is being explored as a lead compound in drug discovery efforts targeting various diseases. Its structural characteristics allow it to interact with biological targets effectively, which can lead to the development of novel therapeutic agents.

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

  • Antitumor Activity : A study demonstrated significant inhibitory effects on cancer cell lines when treated with pyrazole derivatives similar to this compound. The mechanism involved apoptosis induction through specific signaling pathways .
  • Antimicrobial Efficacy : Research involving various synthesized pyrazoles showed promising results against resistant bacterial strains, indicating their potential as new antibiotics .
  • Anti-inflammatory Studies : In vivo models have shown that certain derivatives exhibit anti-inflammatory effects comparable to established treatments, suggesting their utility in managing inflammation-related disorders .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to modulation of their activity. The benzyl and p-tolyl groups may enhance the compound’s binding affinity and specificity for its targets. Pathways involved in its mechanism of action include inhibition of enzyme activity or interference with cellular signaling pathways .

Comparison with Similar Compounds

Key Characteristics :

  • The benzyl and p-tolyl groups contribute to lipophilicity, which may improve membrane permeability in pharmacological contexts .

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key pyrazole-carboxylic acid derivatives and their physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Notable Features
1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid C₁₈H₁₆N₂O₂ 292.33 N1: Benzyl; C3: p-tolyl High lipophilicity; potential for kinase inhibition
1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid C₁₇H₁₃ClN₂O₂ 312.75 N1: Benzyl; C5: 4-chlorophenyl Chlorine atom increases electron-withdrawing effects; may enhance bioactivity
1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid C₁₇H₁₄N₂O₂ 278.31 N1: Benzyl; C3: phenyl Reduced steric bulk compared to p-tolyl; lower molecular weight
1-Methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylic acid C₁₂H₁₂N₂O₂ 216.24 N1: Methyl; C3: p-tolyl Simplified structure; lower lipophilicity; used in small-molecule screening
1-Butyl-1H-pyrazole-5-carboxylic acid C₈H₁₂N₂O₂ 168.19 N1: Butyl; C5: carboxylic acid Aliphatic chain improves solubility but reduces aromatic interactions
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid C₆H₅F₃N₂O₂ 194.11 C3: CF₃; N1: methyl Trifluoromethyl group enhances metabolic stability; used in agrochemical research

Key Comparative Findings

Substituent Effects on Bioactivity: The p-tolyl group in the target compound (vs. Chlorophenyl-substituted analogs (e.g., 1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid) exhibit higher molecular weights and enhanced electrophilicity, which may correlate with increased antimicrobial or antitumor activity .

Carboxylic Acid Position :

  • Derivatives with the carboxylic acid at C5 (target compound) versus C3 (e.g., 1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid) show distinct hydrogen-bonding patterns, affecting solubility and protein-binding affinity .

Functional Group Modifications :

  • The trifluoromethyl group in C₆H₅F₃N₂O₂ enhances chemical stability and resistance to enzymatic degradation, making it valuable in pesticide development .

Biological Activity

1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H16N2O2. The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a carboxylic acid functional group that contributes to its solubility and reactivity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The pyrazole moiety can engage in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.

Target Enzymes

The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, it interacts with D-amino acid oxidase, which plays a crucial role in amino acid metabolism.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, although specific IC50 values are not widely reported .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Anticancer Potential

Several studies have highlighted the anticancer activity of this compound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example:

  • MCF-7 Cell Line : Exhibited significant cytotoxicity with an IC50 value of approximately 49.85 μM.
  • A549 Cell Line : Showed similar inhibitory effects, indicating its potential as an anticancer agent .

Animal Model Studies

In vivo studies have indicated that dosage plays a critical role in the efficacy and safety of the compound. Lower doses may enhance antioxidant defenses, while higher doses could lead to toxicity and cellular damage.

Summary of Biological Activities

Activity TypeEffectivenessNotable Findings
AntimicrobialModerateEffective against various bacterial strains
Anti-inflammatoryPromisingModulates inflammatory cytokine production
AnticancerSignificantInduces apoptosis in MCF-7 and A549 cells

Q & A

Q. What are the standard synthetic routes for 1-benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted hydrazines with β-keto esters or diketones under acidic or basic conditions. For example, similar pyrazole derivatives are synthesized using phenylhydrazine and ethyl acetoacetate in ethanol with catalytic HCl, followed by hydrolysis of the ester group to yield the carboxylic acid . Modifications to the benzyl and p-tolyl substituents can be introduced via alkylation or Suzuki coupling reactions at the pyrazole core .

Q. How is the compound characterized structurally?

Key characterization methods include:

  • Single-crystal X-ray diffraction : Determines bond lengths, angles, and crystal packing (e.g., C=O bond length ~1.21 Å, C-N ~1.34 Å) .
  • Spectroscopic techniques :
    • IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N/C=C aromatic vibrations) .
    • NMR : Distinct signals for benzyl (δ 5.2–5.5 ppm, CH₂), p-tolyl (δ 2.3 ppm, CH₃), and carboxylic acid (δ 12–13 ppm, COOH) protons .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 278.31 for C₁₇H₁₄N₂O₂) confirm the molecular formula .

Q. What are the solubility and stability profiles of the compound?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its carboxylic acid group. Stability studies indicate degradation under strong alkaline conditions (pH >10) via ester hydrolysis, but it remains stable in dark, dry environments at room temperature for >6 months .

Advanced Research Questions

Q. How can researchers optimize the biological activity of this compound through structure-activity relationship (SAR) studies?

SAR studies focus on modifying substituents at positions 1 (benzyl) and 3 (p-tolyl) of the pyrazole ring. For example:

  • Benzyl group : Introducing electron-withdrawing groups (e.g., -NO₂) enhances antitumor activity by increasing electrophilicity .
  • p-Tolyl group : Replacing the methyl group with halogens (e.g., -Cl) improves binding to enzyme active sites (e.g., PYCR1 inhibitors) .
  • Carboxylic acid : Esterification or amidation can modulate bioavailability and membrane permeability . Computational docking (e.g., AutoDock Vina) is used to predict binding affinities to target proteins .

Q. How should contradictory data on the compound’s toxicity be resolved?

Discrepancies in toxicity reports (e.g., LD₅₀ values) may arise from differences in assay conditions (e.g., cell lines, exposure time). A systematic approach includes:

  • Standardized assays : Use OECD guidelines for in vitro cytotoxicity (e.g., MTT assay on HepG2 cells) and in vivo acute toxicity (rodent models) .
  • Metabolite profiling : LC-MS/MS analysis to identify toxic metabolites (e.g., hydroxylated derivatives) .
  • Environmental impact : Assess bioaccumulation potential via logP measurements (predicted logP = 2.8) and soil mobility tests .

Q. What strategies are effective in scaling up synthesis without compromising yield?

Scale-up challenges include side reactions (e.g., dimerization) and purification inefficiencies. Mitigation strategies:

  • Flow chemistry : Continuous synthesis reduces reaction time and improves reproducibility .
  • Catalytic optimization : Use Pd(PPh₃)₄ for Suzuki couplings (yield >85%) and recycle catalysts via immobilized systems .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance safety and reduce waste .

Q. How can computational methods aid in predicting the compound’s reactivity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) provide insights into:

  • Reaction pathways : Transition states for cyclocondensation (energy barrier ~25 kcal/mol) .
  • Electronic properties : HOMO-LUMO gaps (~4.5 eV) correlate with redox stability .
  • Solvent effects : COSMO-RS models predict solubility trends in binary solvent mixtures .

Data Contradiction Analysis

Q. How to address inconsistencies in reported melting points?

Variations in melting points (e.g., 180–185°C vs. 175–178°C) may stem from:

  • Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. acetone) and analyze via DSC .
  • Purity issues : Validate purity via HPLC (≥98%) and elemental analysis .

Methodological Recommendations

Q. What analytical techniques are critical for quality control?

  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to monitor impurities (<2%) .
  • TGA : Assess thermal stability (decomposition onset ~200°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
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1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

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